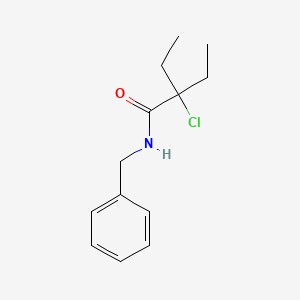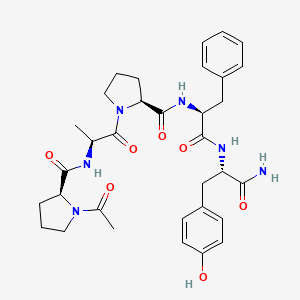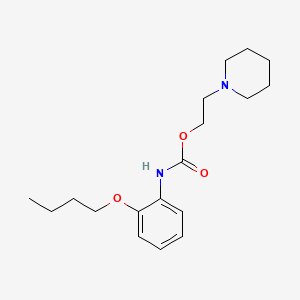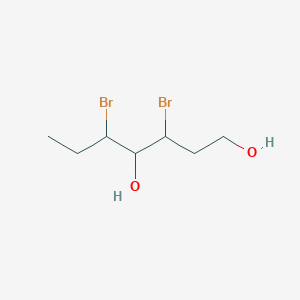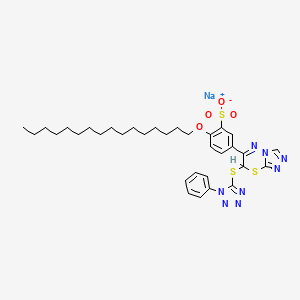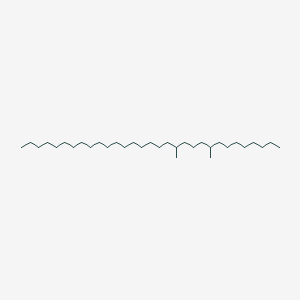![molecular formula C10H8ClI2NO2 B14464587 [(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate CAS No. 73623-01-5](/img/structure/B14464587.png)
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a diiodopropenyl group and a chlorophenylcarbamate moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate typically involves the reaction of 2,3-diiodopropene with N-(4-chlorophenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The diiodopropenyl group can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
[(E)-2,3-diiodoprop-2-enyl] N-(4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
[(E)-2,3-diiodoprop-2-enyl] N-(4-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of chlorine.
[(E)-2,3-diiodoprop-2-enyl] N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate is unique due to the presence of both diiodopropenyl and chlorophenylcarbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
73623-01-5 |
|---|---|
Molecular Formula |
C10H8ClI2NO2 |
Molecular Weight |
463.44 g/mol |
IUPAC Name |
[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H8ClI2NO2/c11-7-1-3-9(4-2-7)14-10(15)16-6-8(13)5-12/h1-5H,6H2,(H,14,15)/b8-5+ |
InChI Key |
QZUQFKOMNKENQP-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)OC/C(=C\I)/I)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(=CI)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)


![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)
